molecular formula C8H16O2 B1297846 Ethyl 2,3-dimethylbutanoate CAS No. 54004-42-1

Ethyl 2,3-dimethylbutanoate

Cat. No. B1297846
CAS RN: 54004-42-1
M. Wt: 144.21 g/mol
InChI Key: UOLDHHQOKRYISV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the Knoevenagel condensation reaction, as seen in the preparation of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate , ethyl 2-(4-methylbenzylidene)-3-oxobutanoate , and ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate . These reactions typically use aldehydes and ethyl acetoacetate in the presence of a catalytic amount of piperidine and trifluoroacetic acid under reflux conditions. Another method involves the reaction between alcohols and triethyl orthoacetate, followed by the addition of carbon tetrahalides, as described in the synthesis of ethyl 3-(2,2-dihaloethenyl)-2,2-dimethylcyclopropanecarboxylates .

Molecular Structure Analysis

The molecular structures of synthesized compounds are often confirmed by spectral studies and X-ray diffraction. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate crystallizes in the monoclinic crystal system and adopts a Z conformation about the C=C bond . Similarly, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate crystallizes in the triclinic p-1 space group with a Z conformation about the C=C double bond .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions of ethyl 2,3-dimethylbutanoate. However, the synthesis of related compounds involves reactions such as carbene X-H insertion for the creation of trifluoromethyl heterocycles and regiospecific ring opening for the preparation of chiral intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds in the provided papers are not extensively discussed. However, the antimicrobial and antioxidant activities of some synthesized compounds have been evaluated, indicating that these compounds can have significant biological activities .

Case Studies

The papers do not provide case studies related to ethyl 2,3-dimethylbutanoate. However, the synthesis and evaluation of related compounds for antimicrobial and antioxidant activities suggest potential applications in pharmaceuticals and as functional materials .

Scientific Research Applications

Pyrolysis Kinetics in the Gas Phase

Ethyl 2,3-dimethylbutanoate has been studied for its role in the pyrolysis kinetics of ethyl esters in the gas phase. Research has shown that reactions involving this compound are homogeneous, unimolecular, and follow a first-order rate law. The study provides crucial data on the temperature dependence of the rate coefficients, which is fundamental in understanding the pyrolysis process of ethyl esters, including ethyl 2,3-dimethylbutanoate (Chuchani & Martin, 1983).

Synthesis of Sweetening Agents

Ethyl 2,3-dimethylbutanoate plays a role in the synthesis of certain sweetening agents. For instance, the synthesis of 3,3-dimethylbutanal, an important intermediate in the synthesis of Neotame, a sweetener about 70 times sweeter than Aspartame, involves processes that use derivatives of ethyl 2,3-dimethylbutanoate (Tanielyan & Augustine, 2012).

Catalysis and Surface Chemistry

The compound has been explored in the context of catalysis and surface organometallic chemistry. For example, a study on the selective conversion of 2,3-dimethylbutane into 2,3-dimethylbutenes demonstrates the role of bimetallic catalysts and the significance of surface organometallic chemistry in enhancing catalyst stability and reaction selectivity (Rougé et al., 2019).

Organic Synthesis and Chemical Transformations

In organic chemistry, ethyl 2,3-dimethylbutanoate is involved in various synthesis processes. For instance, it has been used in the synthesis of trifluoromethyl heterocycles, showcasing its versatility as an intermediate in producing a diverse set of chemical compounds (Honey et al., 2012).

Material Science and Polymer Blends

In material science, this compound is relevant in studying the miscibility and behavior of polymer blends. Research on hydrogen-bonded polymer blends, involving compounds like 2,3-dimethylbutadiene-stat-vinylphenol and ethylene-stat-vinyl acetate, can include analyses of blends containing ethyl 2,3-dimethylbutanoate derivatives, contributing to a better understanding of polymer blend behavior (Pehlert et al., 1997).

properties

IUPAC Name

ethyl 2,3-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-5-10-8(9)7(4)6(2)3/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLDHHQOKRYISV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334651
Record name Ethyl 2,3-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,3-dimethylbutanoate

CAS RN

54004-42-1
Record name Ethyl 2,3-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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